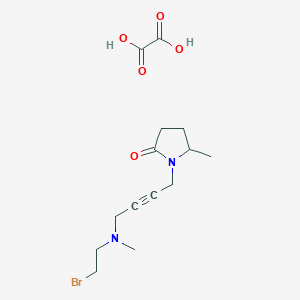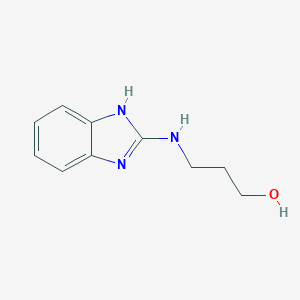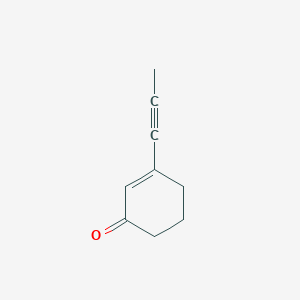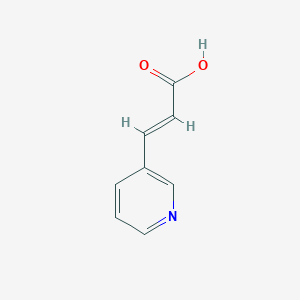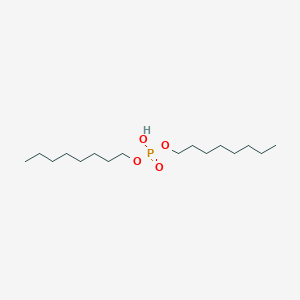
Indenestrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
S-インデネストロールA: は、ジエチルスチルベストロールから誘導された合成エストロゲン化合物です。 エストロゲン受容体への高い結合親和性で知られていますが、生物活性は弱い 。 この化合物は、キラル炭素にメチル置換基を持つS-インデネストロールAとR-インデネストロールAのエナンチオマーのラセミ混合物として存在する .
準備方法
合成経路と反応条件: : S-インデネストロールAは、ジエチルスチルベストロールの酸化によって合成することができます。 S-インデネストロールAのエナンチオマーは、キラル高速液体クロマトグラフィーを使用して分離されます 。 絶対エナンチオマー配置は、質量分析とNMRを使用して割り当てられます .
化学反応の分析
反応の種類: : S-インデネストロールAは、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件: : これらの反応で使用される一般的な試薬には、ジエチルスチルベストロールからの合成のための酸化剤が含まれます .
主要な生成物: : これらの反応から生成される主な生成物は、S-インデネストロールAのエナンチオマーであり、異なる生物活性を示します .
科学研究への応用
化学: : S-インデネストロールAは、エストロゲン受容体の立体選択性を研究するためのプローブとして使用されます .
生物学: : エストロゲン化合物の結合親和性と生物活性を理解するための研究に使用されます .
医学: : 生物活性は弱いが、S-インデネストロールAは、ホルモン関連疾患における潜在的な治療用途について研究されています .
産業: : この化合物は、エストロゲン受容体への高い結合親和性により、エストロゲン系薬物の開発において貴重なツールとなっています .
科学的研究の応用
Chemistry: : S-Indenestrol A is used as a probe to study the stereoselectivity of estrogen receptors .
Biology: : It is utilized in research to understand the binding affinity and biological activity of estrogenic compounds .
Medicine: : Although it has weak biological activity, S-Indenestrol A is studied for its potential therapeutic applications in hormone-related conditions .
Industry: : The compound’s high binding affinity to estrogen receptors makes it a valuable tool in the development of estrogenic drugs .
作用機序
類似化合物との比較
特性
CAS番号 |
24643-97-8 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3 |
InChIキー |
BBOUFHMHCBZYJJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
正規SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
| 115217-02-2 | |
同義語 |
Indenestrol A; Indenoestrol A; (RS)-Indenestrol A; (±)-Indenestrol A; 3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol; 3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


